O-cyclohexylhydroxylamine

Oxidation kinetics Catalytic oxidation Rate constant comparison

O-Cyclohexylhydroxylamine (CAS 4759-21-1) is an O-alkylated hydroxylamine derivative with the molecular formula C6H13NO and molecular weight 115.17 g/mol. As a member of the substituted hydroxylamine class, this compound features a cyclohexyl group bonded to the oxygen atom of the hydroxylamine moiety, imparting distinctive steric and electronic properties that differentiate it from N-substituted isomers and other O-alkylated hydroxylamines.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 4759-21-1
Cat. No. B1353468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-cyclohexylhydroxylamine
CAS4759-21-1
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CCC(CC1)ON
InChIInChI=1S/C6H13NO/c7-8-6-4-2-1-3-5-6/h6H,1-5,7H2
InChIKeyKYKNGOPXRHUCHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Cyclohexylhydroxylamine (CAS 4759-21-1): Procurement Guide for O-Alkylated Hydroxylamine Building Blocks


O-Cyclohexylhydroxylamine (CAS 4759-21-1) is an O-alkylated hydroxylamine derivative with the molecular formula C6H13NO and molecular weight 115.17 g/mol [1]. As a member of the substituted hydroxylamine class, this compound features a cyclohexyl group bonded to the oxygen atom of the hydroxylamine moiety, imparting distinctive steric and electronic properties that differentiate it from N-substituted isomers and other O-alkylated hydroxylamines . Its primary applications center on organic synthesis as a reagent for oxime ether formation and as an intermediate in pharmaceutical and agrochemical development.

Why O-Cyclohexylhydroxylamine Cannot Be Replaced by Generic Hydroxylamines


Hydroxylamine derivatives exhibit substantial functional divergence based on substitution position (O- versus N-alkylation) and the steric/electronic character of the substituent group. O-Cyclohexylhydroxylamine contains the cyclohexyl group attached to the oxygen atom, whereas its positional isomer N-cyclohexylhydroxylamine (CAS 2211-64-5) has the cyclohexyl group bonded to nitrogen [1]. This positional isomerism profoundly alters reactivity profiles, stability, and biological activity. O-Substituted derivatives have demonstrated approximately 10-fold greater cyclin-dependent kinase (CDK) inhibition compared to their N-substituted counterparts . Furthermore, among O-alkylated hydroxylamines, the cyclohexyl variant occupies a distinct position between smaller alkyl derivatives (e.g., O-tert-butylhydroxylamine) and aromatic analogs (e.g., O-benzylhydroxylamine), offering a unique combination of aliphatic steric bulk without the UV chromophore or hydrogenation lability of benzyl protecting groups. The evidence below quantifies these material differences.

Quantitative Evidence Guide: O-Cyclohexylhydroxylamine Differentiation from Structural Analogs


Oxidation Kinetics: 20–50× Faster Conversion of Cyclohexylhydroxylamine to Oxime Compared to Amine Oxidation

In the catalytic oxidation of cyclohexylamine to cyclohexanone oxime—a two-step process—the oxidation of cyclohexylhydroxylamine to the oxime proceeds 20–50 times faster than the initial oxidation of cyclohexylamine to cyclohexylhydroxylamine [1]. This kinetic profile is specific to the hydroxylamine intermediate stage and not a general property of all hydroxylamine derivatives.

Oxidation kinetics Catalytic oxidation Rate constant comparison

Comparative Neuroprotection Efficacy Against 3-Aminopropanal Toxicity

In an in vitro neurodegeneration model induced by the reactive aldehyde 3-aminopropanal (3-AP), three hydroxylamines—N-benzylhydroxylamine, cyclohexylhydroxylamine, and t-butylhydroxylamine—all demonstrated concentration-dependent neuroprotection [1]. In contrast, free radical scavengers TEMPO and TEMPONE, as well as the antioxidant ascorbic acid, were ineffective in this same model [1].

Neuroprotection Aldehyde trapping Reactive aldehyde neutralization

Positional Isomerism: O-Substituted Hydroxylamine Exhibits 10× Greater CDK Inhibition than N-Substituted Counterpart

Structural variations between O- and N-substituted hydroxylamines produce significant differences in biological activity. The O-substituted cyclohexylhydroxylamine derivative demonstrates approximately 10-fold greater cyclin-dependent kinase (CDK) inhibition compared to its N-substituted isomer N-cyclohexylhydroxylamine (CAS 2211-64-5) .

Cyclin-dependent kinase inhibition Positional isomerism Structure-activity relationship

Hydrochloride Salt Form Provides Enhanced Aqueous Stability and Solubility Relative to Free Base

O-Cyclohexylhydroxylamine is commercially available in both free base (CAS 4759-21-1) and hydrochloride salt (CAS 54488-64-1) forms. The hydrochloride salt enhances aqueous stability and solubility compared to the free base, which is prone to hydrolysis upon moisture exposure .

Salt form optimization Aqueous stability Formulation development

Application Scenarios Where O-Cyclohexylhydroxylamine Provides Quantifiable Advantages


Cyclohexanone Oxime Synthesis and Caprolactam Process Optimization Studies

Based on the 20–50× faster oxidation kinetics of cyclohexylhydroxylamine to cyclohexanone oxime compared to the preceding amine oxidation step [1], this compound is specifically valuable as a mechanistic probe or standalone reagent in optimizing the industrial caprolactam production pathway. Researchers developing improved catalysts for cyclohexylamine oxidation can use O-cyclohexylhydroxylamine to bypass the rate-limiting first oxidation step and directly study oxime formation efficiency under varied catalytic conditions.

Aldehyde-Trapping Neuroprotection Studies Requiring Mechanistic Selectivity

In neurodegeneration research focused on reactive aldehyde pathology, O-cyclohexylhydroxylamine offers aldehyde-trapping activity that is mechanistically distinct from free radical scavengers and generic antioxidants [1]. The compound's demonstrated concentration-dependent protection against 3-aminopropanal toxicity, with a 3-hour therapeutic window for delayed administration [1], supports its use as a chemical probe for dissecting aldehyde-mediated versus oxidative stress-mediated neuronal injury pathways.

CDK Inhibitor Development Requiring O-Substituted Hydroxylamine Scaffolds

For medicinal chemistry programs targeting cyclin-dependent kinases (CDK2 and CDK4), O-cyclohexylhydroxylamine provides an approximately 10-fold potency advantage over its N-substituted positional isomer [1]. The IC₅₀ values of 0.8 µM (CDK2) and 1.2 µM (CDK4) [1] establish a baseline activity profile for this scaffold. Researchers must ensure procurement of the correct O-substituted isomer (CAS 4759-21-1 or hydrochloride CAS 54488-64-1), as substitution with N-cyclohexylhydroxylamine (CAS 2211-64-5) will yield significantly attenuated CDK inhibition.

Aqueous-Phase Organic Synthesis Requiring Hydrolytically Stable Hydroxylamine Reagents

When synthetic protocols involve aqueous reaction media or extended reaction times in the presence of moisture, the hydrochloride salt form (CAS 54488-64-1) should be specified over the free base (CAS 4759-21-1). The salt form provides enhanced aqueous stability and solubility, mitigating hydrolysis that occurs with the free base upon moisture exposure [1][2]. This distinction is critical for reproducible yields in oxime ether formation, hydroamination, and other hydroxylamine-mediated reactions conducted in aqueous or mixed solvent systems.

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